molecular formula C23H19NO5 B135861 N,O-Dibenzoyl-L-tyrosine CAS No. 14325-35-0

N,O-Dibenzoyl-L-tyrosine

Cat. No.: B135861
CAS No.: 14325-35-0
M. Wt: 389.4 g/mol
InChI Key: UMTSYXVWHRVSQY-FQEVSTJZSA-N
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Description

N,O-Dibenzoyltyrosine is a synthetic derivative of the amino acid tyrosine. It is an important compound used in various scientific research applications due to its unique structure and properties. The molecular formula of N,O-Dibenzoyl-L-tyrosine is C23H19NO5, and it has a molecular weight of 389.4 g/mol.

Preparation Methods

N,O-Dibenzoyltyrosine can be synthesized through several methods. One common synthetic route involves the reaction of tyrosine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of N,O-Dibenzoyl-L-tyrosine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,O-Dibenzoyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,O-Dibenzoyltyrosine is widely used in scientific research, particularly in enzymatic assays as a substrate. It is also used in screening tests for exocrine pancreatic function, where it is hydrolyzed in the small intestine to yield N-benzoyl-L-tyrosine and p-aminobenzoic acid. Additionally, it has applications in protein engineering, where it is used to genetically encode novel chemical bonds in proteins. Its unique structure makes it an ideal compound for various research applications in chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

N,O-Dibenzoyltyrosine can be compared with other tyrosine derivatives such as N-benzoyl-L-tyrosine and N,O-didansyl-L-tyrosine. While these compounds share some structural similarities, N,O-Dibenzoyl-L-tyrosine is unique due to its specific benzoyl modifications at both the amino and hydroxyl groups . This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Conclusion

N,O-Dibenzoyltyrosine is a versatile compound with significant applications in scientific research. Its unique structure and properties make it an ideal substrate for enzymatic assays and a valuable tool in protein engineering and other research fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific domains.

Properties

IUPAC Name

(2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSYXVWHRVSQY-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97485-13-7
Record name N,O-Dibenzoyltyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tyrosine (5.0 g) was dissolved in 30 ml of 2N sodium hydroxide at 0° C. To this solution, 7 ml of benzoyl chloride was added portion-wise. The pH of the solution was constantly monitored and kept at approximately 10. After approximately 4 hours with constant pH the solution was acidified to pH 3.0 with concentrated hydrochloric acid, yielding a precipitate which was left at 0° C. for 2 hours. The precipitate was filtered, boiled over carbon tetrachloride and recrystallized from ethanol-water (1:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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